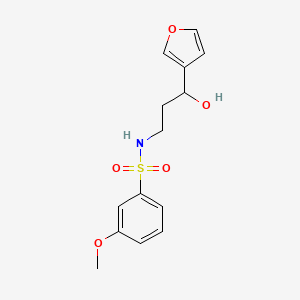

N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]-3-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5S/c1-19-12-3-2-4-13(9-12)21(17,18)15-7-5-14(16)11-6-8-20-10-11/h2-4,6,8-10,14-16H,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMRJHZETCEIFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NCCC(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the furan ring, which can be synthesized via a multicomponent reaction involving 1,3-dicarbonyl compounds, aldehydes, and isocyanides . The hydroxypropyl group can be introduced through a subsequent reaction with an appropriate epoxide under basic conditions. Finally, the methoxybenzenesulfonamide moiety can be attached using sulfonyl chloride derivatives in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Amines and related compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Key Compounds:

N-[3-(3-Chlorophenyl)-3-hydroxypropyl]-5-fluoro-2-methoxybenzenesulfonamide () Molecular Formula: C₁₆H₁₆ClFNO₄S (MW 383.82 g/mol). Substituents: 5-Fluoro-2-methoxybenzenesulfonamide, 3-chlorophenyl. Comparison:

- The 5-fluoro substitution on the benzene ring may enhance metabolic stability compared to the target’s unfluorinated structure .

N-(3-acetylphenyl)-3-methoxybenzenesulfonamide () Molecular Formula: C₁₅H₁₅NO₄S (MW 305.35 g/mol). Substituents: 3-acetylphenyl. Comparison:

- The acetyl group is strongly electron-withdrawing, reducing electron density on the benzene ring compared to the target’s hydroxypropyl-furan moiety.

N-(3-Hydroxypropyl)-N-methyl-4-[(5-methyl-3-phenylisoxazol-4-yl)methoxy]benzamide () Molecular Formula: Not explicitly stated (estimated MW ~425 g/mol). Substituents: Isoxazole ring, benzamide core. Comparison:

Physicochemical Properties

Biological Activity

N-(3-(furan-3-yl)-3-hydroxypropyl)-3-methoxybenzenesulfonamide is a sulfonamide compound with potential therapeutic applications due to its unique structural features. The compound includes a furan ring and a methoxybenzenesulfonamide moiety, which together may confer various biological activities, including antibacterial, anti-inflammatory, and potential anticancer effects.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C14H17NO4S

- CAS Number: 1428365-54-1

Synthesis Methods

The synthesis typically involves several steps:

- Formation of the Furan Ring: This can be achieved through multicomponent reactions involving 1,3-dicarbonyl compounds.

- Introduction of Hydroxypropyl Group: Often involves the use of Grignard reagents.

- Formation of the Sulfonamide Linkage: This is done by reacting the intermediate with sulfonyl chlorides in the presence of a base.

These methods ensure high yield and purity, which are critical for biological testing.

Antibacterial Properties

Sulfonamides are well-known for their antibacterial activity, primarily through inhibition of bacterial folate synthesis. This compound may exhibit similar properties due to its sulfonamide group, which can interfere with bacterial growth by inhibiting dihydropteroate synthase.

Anti-inflammatory Effects

The presence of the furan moiety may impart additional biological activities, such as anti-inflammatory effects. Compounds with furan rings have been shown to modulate inflammatory pathways, potentially reducing cytokine production in various models .

Anticancer Potential

Research on similar compounds suggests that this compound might have anticancer properties. For instance, studies indicate that compounds with structural similarities can inhibit tumor growth by modulating pathways related to cell proliferation and apoptosis .

Case Studies and Research Findings

- In Vitro Studies:

- Mechanism of Action:

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide | Structure | Antibacterial, potential anticancer |

| N-(3-(furan-3-yl)-benzenesulfonamide | Structure | Antibacterial |

| N-(3-(furan-2-yl)-3-hydroxypropyl)-2-methylbenzenesulfonamide | Structure | Anticancer potential |

This table illustrates how variations in structure can influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.